
2-(4-氯苯基)-2-甲基丙醛
描述
2-(4-Chlorophenyl)-2-methylpropanal, commonly known as Clonazolam, is a chemical compound that belongs to the benzodiazepine class of drugs. It is a potent sedative and anxiolytic drug that is used for the treatment of anxiety, panic attacks, and insomnia. Clonazolam is a research chemical and is not approved for medical use in humans.
科学研究应用
光催化降解
- 2-(4-氯苯基)-2-甲基丙醛已在光催化降解的背景下进行了研究,特别是在含有铜离子或硫酸盐的二氧化钛悬浮液中。这项研究对于理解在自然光条件下氯酚的降解具有重要意义,有助于环境修复工作 (Lin 等,2018)。
抗菌剂
- 已经对使用 2-(4-氯苯基)-2-甲基丙醛衍生物合成新型抗菌剂进行了研究。这些化合物已显示出对革兰氏阴性和革兰氏阳性细菌的功效,突出了它们在医学应用中的潜力 (Sheikh 等,2009)。
菲的合成
- 该化合物已用于通过铁催化的 [4+2] 苯并环化反应合成菲。此过程因其对敏感官能团的耐受性而著称,并在复杂有机分子的合成中得到应用 (Matsumoto 等,2011)。
量子力学研究
- 已经对 2-(4-氯苯基)-2-甲基丙醛的衍生物进行了振动光谱和量子力学研究。这些研究提供了对分子结构和电子性质的见解,这对于理解其反应性和潜在应用至关重要 (Kuruvilla 等,2018)。
抗锥虫病和抗利什曼病活性
- 与 2-(4-氯苯基)-2-甲基丙醛在结构上相关的 2-氨基-4-氯苯基苯硫醚的季芳基烷基铵衍生物已在体外显示出很强的抗锥虫病和抗利什曼病活性。这项研究为针对寄生虫病的新疗法开辟了途径 (Parveen 等,2005)。
属性
IUPAC Name |
2-(4-chlorophenyl)-2-methylpropanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXOMDRPWQMDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250492.png)
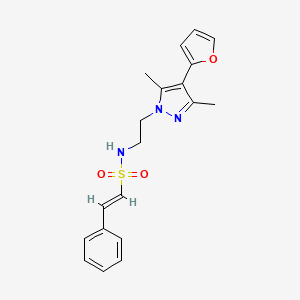
![2H-Benzotriazole, 4,7-bis(5-bromo-2-thienyl)-5,6-difluoro-2-(2-hexyldecyl)-, polymer with 1,1'-[4,8-bis[5-(tripropylsilyl)-2-thienyl]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane]](/img/structure/B3250502.png)
![Methyl [2,2'-bipyridine]-6-carboxylate](/img/structure/B3250509.png)
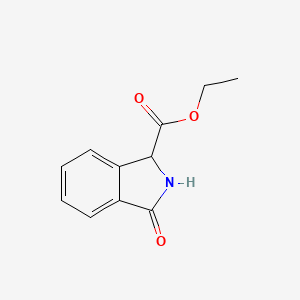

![7-Azaspiro[3.5]nonane-2-carbonitrile](/img/structure/B3250524.png)
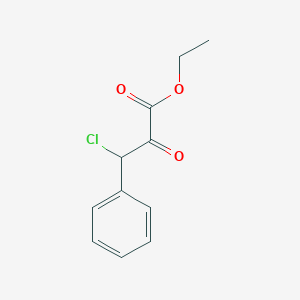
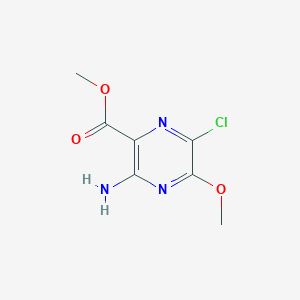
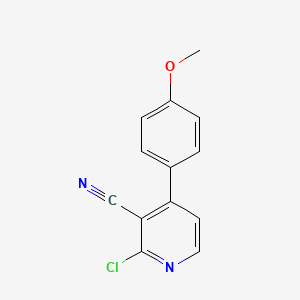

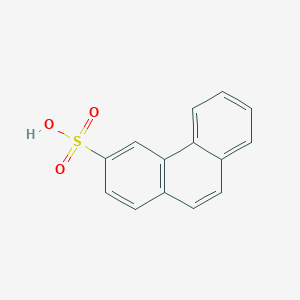

![2-[(Furan-2-ylmethyl)amino]benzonitrile](/img/structure/B3250585.png)